2-Iodobenzoic acid

Beschreibung

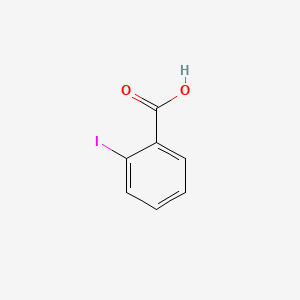

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNZAXGUTKBIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2532-17-4 (mono-hydrochloride salt) | |

| Record name | 2-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058976 | |

| Record name | Benzoic acid, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000198 [mmHg] | |

| Record name | 2-Iodobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10883 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-67-5, 1321-07-9 | |

| Record name | 2-Iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iodobenzoic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-IODOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q00V80J7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Data Presentation: Core Physical Properties

An In-depth Technical Guide to the Physical Properties of 2-Iodobenzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This compound (o-iodobenzoic acid) is a key organic compound, frequently utilized as a precursor in the synthesis of important oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).[1][2] This document provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key relationships and workflows.

The quantitative physical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and development work.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IO₂ | [1][3][4] |

| Molecular Weight | 248.02 g/mol | [3][5] |

| Appearance | White to off-white or beige crystalline powder. May appear light yellow. | [1][4][6][7] |

| Melting Point | 160-164 °C | [1][4][6][8] |

| Boiling Point | 313.9 ± 25.0 °C (Predicted) | [2][6][8] |

| Density | 2.25 g/cm³ | [1][6][8] |

| pKa | 2.85 (at 25 °C) | [2][9][10] |

| UV-Vis λmax | 268 nm (in H₂O) | |

| Solubility | ||

| Water | Sparingly to slightly soluble.[9][11] | |

| Organic Solvents | Soluble in alcohol, ether, acetone, dimethyl sulfoxide (DMSO), and methanol.[2][7][9][11] |

Experimental Protocols

Accurate measurement of physical properties is contingent on the purity of the compound. The following sections detail the synthesis and purification of this compound, followed by standard methods for property determination.

Synthesis of this compound via Sandmeyer-type Reaction

This compound is commonly prepared in university and research labs via the diazotization of anthranilic acid, followed by displacement with an iodide salt.[1][12]

Materials:

-

Anthranilic acid (2-aminobenzoic acid)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Sodium bisulfite or Sodium metabisulfite (NaHSO₃ / Na₂S₂O₅)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: Dissolve anthranilic acid in dilute hydrochloric acid and water.[12] Cool the solution to below 10°C, typically between 0-5°C, using an ice bath.[2][12] A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature and stirring vigorously. This in-situ formation of nitrous acid reacts with the anthranilic acid to form a diazonium salt.[12]

-

Iodide Displacement: In a separate flask, dissolve potassium iodide in water.[12] Add this KI solution to the cold diazonium salt solution. Effervescence (liberation of nitrogen gas) will be observed as the diazonium group is replaced by iodine, forming a precipitate.[12]

-

Reaction Completion: Allow the mixture to stand, then warm it gently (e.g., to 40-50°C) to ensure the reaction goes to completion.[13] Finally, heat the mixture on a steam bath or hot plate for approximately 10-15 minutes.[12][13]

-

Isolation: Cool the reaction mixture in an ice bath to precipitate the crude this compound. If elemental iodine is present (giving the solution a brown color), add a small amount of sodium bisulfite to reduce it to colorless iodide, at which point the tan precipitate of the product will be more apparent.[12] Collect the crude product by vacuum filtration and wash with cold water.

Purification by Recrystallization

The crude product can be purified to obtain the white crystalline solid required for accurate physical property analysis.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as ethanol or an ethanol-water mixture.[2][13]

-

If the solution is colored, activated charcoal can be added to adsorb colored impurities.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified this compound.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Physical Property Determination

-

Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the dried, purified crystalline sample is packed into a capillary tube and heated slowly. The temperature range over which the sample melts is recorded. A sharp melting range (e.g., within 1-2°C) is indicative of high purity.

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using an FTIR spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[3] The spectrum is used to confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or Acetone-d₆.[5][14] These spectra confirm the chemical structure by showing the chemical environment of the hydrogen and carbon atoms in the molecule.

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 88-67-5 [m.chemicalbook.com]

- 3. This compound | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 88-67-5 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound [chembk.com]

- 11. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 12. texiumchem.com [texiumchem.com]

- 13. scribd.com [scribd.com]

- 14. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-Iodobenzoic Acid: Synthesis, Properties, and Applications in Research and Drug Development

For Immediate Release

SHANGHAI, China – December 16, 2025 – This whitepaper provides a comprehensive technical overview of 2-Iodobenzoic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physical and chemical properties, detailed experimental protocols for its synthesis, and its significant applications in modern organic synthesis and medicinal chemistry.

Core Chemical Identifiers and Properties

This compound, also known by its IUPAC name This compound , is a key aromatic organic compound. Its fundamental identifiers are crucial for regulatory and research purposes.

| Identifier | Value |

| CAS Number | 88-67-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅IO₂ |

| Molecular Weight | 248.02 g/mol |

| Melting Point | 160-164 °C |

| Appearance | White to off-white or light brown crystalline powder |

| Solubility | Sparingly soluble in water; soluble in alcohol and acetone |

| InChI Key | CJNZAXGUTKBIHP-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The most common and well-established method for synthesizing this compound is the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a substitution reaction with an iodide salt.[1] This process is frequently performed in university-level organic chemistry labs.[1]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established laboratory procedures.[2]

Materials:

-

Anthranilic acid (2-aminobenzoic acid)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium metabisulfite (optional, for purification)

-

Deionized water

-

Ice

Procedure:

-

Dissolution of Anthranilic Acid: In a suitable flask, dissolve anthranilic acid in a solution of hydrochloric acid and water. The flask is then cooled in an ice bath to a temperature between 0-5°C.

-

Diazotization: A chilled aqueous solution of sodium nitrite is added dropwise to the cold anthranilic acid solution. This step is critical for forming the diazonium salt and must be maintained at a low temperature to prevent decomposition.

-

Iodide Substitution: An aqueous solution of potassium iodide is then added to the diazonium salt solution. The mixture is allowed to stand and then gently warmed. This leads to the evolution of nitrogen gas and the formation of a precipitate of crude this compound.

-

Isolation and Purification: The crude product is collected via filtration. To remove any excess iodine, the precipitate can be washed with a solution of sodium metabisulfite. Further purification can be achieved by recrystallization from hot water or ethanol to yield the final product.

Logical Workflow: Synthesis of this compound

The synthesis of this compound follows a well-defined sequence of chemical transformations, as illustrated in the workflow diagram below.

Caption: Workflow of the Sandmeyer reaction for this compound synthesis.

Applications in Drug Development and Organic Synthesis

This compound is a highly versatile reagent in organic synthesis and plays a crucial role in the development of pharmaceuticals and other high-value chemical compounds.[3]

1. Precursor to Hypervalent Iodine Reagents: One of its most significant applications is as a precursor for the synthesis of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).[1][4] These compounds are widely used as mild and selective oxidizing agents in a vast array of chemical transformations, which are essential for the synthesis of complex drug molecules.[4]

2. Intermediate in Pharmaceutical Synthesis: this compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its applications in medicinal chemistry include:

-

Anti-inflammatory and Analgesic Drugs: It is an important intermediate in the creation of these classes of drugs.[3]

-

Imaging Agents: It is used in the synthesis of radioiodinated esters and amides, which have potential applications as tumor or organ imaging agents, particularly for adrenal imaging.[5]

-

Neuroprotective Agents: It has been utilized in the development of N-hydroxypyridone derivatives that show potential as treatments for ischemic stroke.[5]

3. Role in Coupling Reactions: The carbon-iodine bond in this compound is relatively reactive, making it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction.[4] This allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecular frameworks found in many drugs.

Central Role in Medicinal Chemistry

The following diagram illustrates the central role of this compound as a precursor to powerful oxidizing agents and as a building block for various classes of therapeutic agents.

Caption: The role of this compound in synthesis pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. chemimpex.com [chemimpex.com]

- 4. What is the this compound?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 5. This compound: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-iodobenzoic acid from anthranilic acid, a common transformation in organic chemistry with applications in the synthesis of valuable reagents and pharmaceutical intermediates. The primary method described is the Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by a diazo replacement with iodide.

Core Concepts and Reaction Mechanism

-

Diazotization: The amino group of anthranilic acid is converted into a diazonium salt. This is achieved by treating anthranilic acid with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[1][4][5] The reaction is performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[4][6]

-

Iodination: The resulting diazonium salt is then treated with a source of iodide ions, typically potassium iodide (KI).[1][5] This leads to the replacement of the diazonium group with an iodine atom, with the evolution of nitrogen gas.[5]

The overall reaction is as follows:

C₇H₇NO₂ + NaNO₂ + 2HCl → C₇H₄N₂O₂Cl + NaCl + 2H₂O C₇H₄N₂O₂Cl + KI → C₇H₅IO₂ + N₂ + KCl

Experimental Protocols

Multiple experimental procedures for this synthesis have been reported, with slight variations in scale and specific conditions. Below are detailed methodologies from cited sources.

Macroscale Synthesis Protocol 1

This protocol is adapted from a procedure yielding approximately 8.3 g of this compound.[4]

1. Dissolution of Anthranilic Acid:

-

In a 250-mL round-bottomed flask, combine 6.9 g of anthranilic acid, 50 mL of water, and 12 mL of concentrated hydrochloric acid.

-

Heat the mixture until all the solid has dissolved.[4]

2. Diazotization:

-

Cool the solution in an ice bath to a temperature of 0-5°C.[4]

-

Slowly add a solution of 3.6 g of sodium nitrite in 25 mL of water.[4]

3. Iodination:

-

After 5 minutes, add a solution of 8.5 g of potassium iodide in 12 mL of water. A brown complex may partially separate.[4]

-

Allow the mixture to stand without cooling for 5 minutes.

-

Carefully warm the mixture on a water bath to approximately 45°C with occasional swirling. A vigorous reaction with gas evolution and separation of a tan solid should occur around 40°C.[4]

-

After the initial vigorous reaction subsides (about 10 minutes), heat the mixture to approximately 90°C for 10 minutes.[4]

4. Isolation and Purification:

-

Cool the mixture in an ice bath.[4]

-

Add a small amount of sodium bisulfite to destroy any free iodine.[4]

-

Collect the crude product by vacuum filtration and wash with water.[4][7]

-

Dissolve the moist product in 35 mL of 95% ethanol.

-

Decolorize the solution with Norit pellets (activated carbon).[4]

-

Add 15 mL of hot water and bring the solution to a boil.

-

Filter the hot solution and then add 15 to 20 mL of cold water.

-

Allow the solution to stand for crystallization. This compound will separate as large, slightly yellow needles.[4]

-

Collect the crystals by vacuum filtration.

Microscale Synthesis Protocol

This protocol is suitable for smaller scale synthesis, yielding a product from 137 mg of starting material.[8]

1. Dissolution:

-

In a 5 mL conical vial with a spin vane, add 137 mg of 2-aminobenzoic acid, 1 mL of deionized water, and 250 μL of concentrated HCl.

-

Stir, with gentle heating if necessary, until the solid is completely dissolved.[8]

2. Diazotization:

-

Place the vial in an ice bath and slowly add a solution of 75 mg of NaNO₂ in 300 μL of water using a syringe.[8]

-

Rinse the syringe with an additional 100 μL of water and add it to the reaction mixture.

-

Stir the mixture for 5 minutes while maintaining the cold temperature.[8]

3. Iodination:

-

Add a solution of 170 mg of potassium iodide in 250 μL of water. A brown precipitate will form.[8]

-

Remove the ice bath and stir the reaction mixture for 5 minutes at room temperature.

-

Heat the vial in a water bath at 40°C for 10 minutes, during which vigorous nitrogen gas evolution will be observed.[8]

-

Increase the water bath temperature to 80°C and heat for an additional 10 minutes.[8]

4. Work-up:

-

Cool the vial in an ice bath.

-

Add a few milligrams of sodium sulfite to remove any excess iodine.[8]

-

The crude product can then be collected and purified by recrystallization.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses.

| Parameter | Value (Source 1) | Value (Source 2) | Value (Source 3) |

| Starting Material | 6.9 g Anthranilic Acid | 1.00 g Anthranilic Acid | 6.8 g Anthranilic Acid |

| Sodium Nitrite | 3.6 g | 0.53 g | 3.6 g |

| Potassium Iodide | 8.5 g | 1.23 g | 8.5 g |

| Yield | ~8.3 g (71%) | 0.75 g (41%) | 8.32 g (71%) |

| Melting Point | 164°C | Not specified | 163°C (lit. 164°C) |

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for this compound synthesis.

Applications and Importance

This compound is a versatile building block in organic synthesis. It serves as a precursor for the synthesis of 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild and selective oxidizing agents.[1][2] Additionally, it finds application in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The synthesis of this compound is a common experiment in university organic chemistry labs, highlighting its pedagogical importance.[1][2]

References

- 1. What is the this compound?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. scribd.com [scribd.com]

- 5. texiumchem.com [texiumchem.com]

- 6. scribd.com [scribd.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. chemistry-online.com [chemistry-online.com]

The Genesis of a Reagent: A Technical Guide to the Discovery and History of 2-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzoic acid, a seemingly unassuming aromatic carboxylic acid, holds a significant place in the landscape of modern organic synthesis and pharmaceutical development. Its strategic placement of an iodine atom ortho to a carboxylic acid group imbues it with unique reactivity, making it an indispensable precursor to a range of powerful synthetic tools and a valuable building block in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and fundamental properties of this compound, offering a critical resource for researchers leveraging this versatile reagent in their scientific endeavors.

Discovery and Historical Context

While the precise moment of the first synthesis of this compound is not definitively documented in readily available historical records, its intellectual origins can be traced back to the groundbreaking work of the German chemist Johann Peter Griess in 1858. Griess's discovery of the diazotization of arylamines was a pivotal moment in organic chemistry, laying the foundation for the development of a vast array of synthetic transformations.

The synthesis of this compound is a classic application of the Sandmeyer reaction, which itself is a direct extension of Griess's diazotization chemistry. The reaction, commonly performed in university organic chemistry laboratories, involves the diazotization of anthranilic acid followed by a reaction with an iodide salt.[1][2] This process efficiently introduces an iodine atom onto the benzene ring, a transformation that was crucial for the burgeoning synthetic dye industry of the mid-19th century and later became fundamental to various other fields of chemical synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is paramount for its effective application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅IO₂ | [3] |

| Molar Mass | 248.02 g/mol | [3][4] |

| Appearance | White to off-white or light yellow crystalline powder | [3][5] |

| Melting Point | 160-164 °C | [3][5] |

| Boiling Point | 313.9 ± 25.0 °C (Predicted) | [5] |

| Density | 2.25 g/cm³ | [2][5] |

| pKa (at 25°C) | 2.85 | [3][5] |

| Solubility | Sparingly soluble in water.[3][5] Readily soluble in ethanol, acetone, dimethyl sulfoxide (DMSO), and methanol.[1][3] | [1][3][5] |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The carboxylic acid proton is a broad singlet, often above 10 ppm. | [6][7][8] |

| ¹³C NMR | The spectrum shows seven distinct signals for the seven carbon atoms in the molecule. | [9] |

| Infrared (IR) Spectrum | Characteristic peaks include a broad O-H stretch from the carboxylic acid around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. | [10][11] |

| Mass Spectrum | The molecular ion peak (M+) is observed at m/z 248. | [4] |

Experimental Protocols

The most common and historically significant method for the synthesis of this compound is the Sandmeyer reaction starting from anthranilic acid.

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established laboratory procedures.[3]

Materials:

-

Anthranilic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Potassium iodide (KI)

-

Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)

-

Deionized water

-

Ethanol

-

Ice

Procedure:

-

Diazotization of Anthranilic Acid:

-

In a flask, dissolve anthranilic acid in a dilute solution of hydrochloric acid and water.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a slight color change.

-

-

Iodination:

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (liberation of nitrogen gas) will be observed, and a dark precipitate of crude this compound will form.

-

-

Decomposition of Excess Nitrite and Workup:

-

Allow the mixture to stand at room temperature for a short period and then gently warm it to ensure complete reaction.

-

Add a small amount of sodium bisulfite or sodium thiosulfate to reduce any excess iodine back to iodide, which helps in purification.

-

Cool the mixture in an ice bath to precipitate the crude this compound.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound as a crystalline solid.[12]

-

Alternative Synthesis Method: Electrochemical Synthesis

Recent research has explored the electrochemical oxidation of 2-iodotoluene as a more environmentally friendly alternative for the synthesis of this compound and its derivatives. This method avoids the use of harsh reagents and can offer high selectivity.

Visualizing the Chemistry

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Relationship of this compound to its key derivatives.

Applications in Research and Drug Development

The utility of this compound extends far beyond its role as a simple halogenated aromatic compound. It serves as a critical starting material and reagent in numerous areas of chemical research and development.

-

Precursor to Hypervalent Iodine Reagents: One of the most significant applications of this compound is as a precursor for the synthesis of 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).[1][2] These hypervalent iodine compounds are highly valued as mild and selective oxidizing agents for the conversion of alcohols to aldehydes and ketones, finding widespread use in the synthesis of complex natural products and pharmaceuticals.

-

Suzuki and other Cross-Coupling Reactions: The carbon-iodine bond in this compound is susceptible to oxidative addition to transition metal catalysts, making it an excellent substrate for Suzuki and other palladium-catalyzed cross-coupling reactions. This allows for the facile construction of biaryl linkages, which are common structural motifs in many biologically active molecules.

-

Synthesis of Heterocyclic Compounds: this compound is a versatile building block for the synthesis of various heterocyclic systems, including indoles and isocoumarins, which are prevalent scaffolds in many pharmaceutical agents.[5]

-

Medicinal Chemistry: In the realm of drug discovery and development, this compound and its derivatives have been employed in the synthesis of radioiodinated imaging agents for diagnostic purposes. Furthermore, it has been utilized as a scaffold for the development of novel therapeutic candidates for a range of diseases.

Conclusion

From its conceptual beginnings in the mid-19th century to its current status as a workhorse reagent in modern organic chemistry, this compound has had a rich and impactful history. Its straightforward synthesis, coupled with its unique reactivity, has cemented its importance in the toolkits of synthetic chemists. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of this versatile molecule is essential for driving innovation and advancing the frontiers of chemical science.

References

- 1. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound CAS#: 88-67-5 [m.chemicalbook.com]

- 4. This compound | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound(88-67-5) 1H NMR [m.chemicalbook.com]

- 8. texiumchem.com [texiumchem.com]

- 9. This compound(88-67-5) 13C NMR [m.chemicalbook.com]

- 10. chegg.com [chegg.com]

- 11. This compound(88-67-5) IR Spectrum [m.chemicalbook.com]

- 12. What is the this compound?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties of 2-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-Iodobenzoic acid, a crucial reagent in organic synthesis. The document outlines its physical properties, detailed experimental protocols for their determination, and its key role as a precursor in the synthesis of important oxidizing agents.

Physicochemical Data of this compound

This compound is a white solid compound with the chemical formula C₇H₅IO₂.[1] Its physical properties are critical for its application in various chemical reactions. The data below has been compiled from multiple sources to provide a comprehensive overview.

| Property | Value | Source(s) |

| Melting Point | 160-164 °C | [2][3][4][5][6] |

| 162 °C | [7] | |

| 230-233 °C | [1] | |

| Boiling Point | 313.9 ± 25.0 °C (Predicted) | [2][5][6] |

| Density | 2.25 g/cm³ | [4][6][7] |

Note: A discrepancy exists in the reported melting point, with most sources citing a range around 160-164°C. The higher value of 230-233°C appears less common. The boiling point is a predicted value, as the compound may decompose at higher temperatures.

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for verifying the purity of a substance. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[8][9]

Apparatus:

-

Melting point apparatus (digital or oil bath)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry it under vacuum. Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and gently tap it on a hard surface to pack the solid down to the sealed end. Repeat until a sample height of 2-3 mm is achieved.[9]

-

Apparatus Setup:

-

Oil Bath Method: Attach the capillary tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb. Suspend the thermometer in a beaker containing a high-boiling point oil (e.g., mineral oil or silicone oil).[8]

-

Digital Apparatus: Place the packed capillary tube into the designated sample holder in the melting point apparatus.

-

-

Heating and Observation:

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (approx. 162°C).

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the heating medium.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

-

Purity Assessment: A sharp melting point range (e.g., 1-2°C) is indicative of a pure compound. A broad range suggests the presence of impurities.[8]

Boiling Point Determination (Micro-reflux Method)

Since this compound is a solid at room temperature and its boiling point is high (and predicted), direct determination can be challenging and may lead to decomposition. The following is a general method for determining the boiling point of a high-boiling liquid, which would require dissolving the acid in a suitable high-boiling, inert solvent for a solution-based measurement, or more advanced techniques like distillation under reduced pressure for the pure substance. A simplified, general procedure for an organic compound is described below.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block on a hot plate or oil bath)

-

Stand and clamp

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.

-

Capillary Inversion: Place a capillary tube (sealed end up) inside the test tube, with the open end submerged in the liquid.[10]

-

Apparatus Setup: Attach the test tube to a thermometer. Immerse the setup in an oil bath or place it in an aluminum heating block, ensuring the sample is below the level of the heating medium.[10]

-

Heating and Observation:

-

Heat the apparatus gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The moment the bubbling stops and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point, as it is the point where the external pressure equals the vapor pressure of the substance.

-

Synthesis and Application Pathway

This compound is a versatile synthetic intermediate. Its preparation via the Sandmeyer reaction from anthranilic acid is a classic example of diazonium salt chemistry. A primary application is its use as a precursor to hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP), which are valued as mild and selective oxidizing agents in modern organic synthesis.[5][7]

Caption: Synthesis of this compound and its conversion to key oxidizing agents.

References

- 1. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 88-67-5 [m.chemicalbook.com]

- 6. This compound | 88-67-5 [chemicalbook.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. byjus.com [byjus.com]

2-Iodobenzoic acid material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and toxicological properties of this compound (CAS No: 88-67-5). The information is compiled and synthesized from multiple safety data sheets and toxicological resources to ensure a thorough guide for laboratory and drug development applications.

Chemical Identification and Physical Properties

This compound is an organic compound that serves as a versatile precursor in the synthesis of various organic molecules, including the mild oxidants 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[1][2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 88-67-5[5][6][7] |

| EC Number | 201-850-7[5][8][9] |

| Molecular Formula | C₇H₅IO₂[4][10][11] |

| Molecular Weight | 248.02 g/mol [4][7] |

| Synonyms | o-Iodobenzoic acid, Benzoic acid, 2-iodo-[4][6] |

| InChI Key | CJNZAXGUTKBIHP-UHFFFAOYSA-N[4][7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | White to off-white or light brown crystalline powder/solid.[4][12][13] | Fisher Scientific, PubChem |

| Odor | Odorless.[12] | Fisher Scientific |

| Melting Point | 160-163 °C (320-325.4 °F).[7][11][12][14] | Fisher Scientific, ChemBK, Chemsrc, Sigma-Aldrich |

| Density | 2.25 g/cm³.[8][12] | Fisher Scientific, Elemental Microanalysis |

| Solubility | Sparingly soluble in water.[10][11] Soluble in organic solvents like ethanol and acetone.[10][13] | ChemicalBook, ChemBK, Solubility of Things |

| Vapor Pressure | 0.000198 mmHg at 25°C.[4] | PubChem |

| pKa | 2.85 at 25°C.[11] | ChemBK |

| Stability | Stable under normal conditions.[5][12][15] May be sensitive to light and air.[10][12] | TCI, Fisher Scientific, CDH, ChemicalBook |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][8][9][15] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][8][9][15] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318 / H319: Causes serious eye damage / Causes serious eye irritation.[5][8][9][15] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[8][12][15][16] |

Signal Word: Danger or Warning [5][9][12]

Primary Hazards:

-

Skin Contact: Causes skin irritation.[5][9] Skin contact is not thought to have harmful health effects on its own, but the material can cause inflammation and may produce health damage following entry through wounds or lesions.[17]

-

Eye Contact: Causes serious eye irritation and may cause serious eye damage.[5][9][12]

-

Inhalation: May cause respiratory system irritation.[8][12][15]

Toxicological Data

The toxicological profile has been established through animal studies. The primary endpoints are acute oral toxicity and irritation.

Table 4: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Mouse | Oral | 1500 mg/kg | TCI[5] |

| LD₅₀ | Mouse | Intraperitoneal | 196 mg/kg | Santa Cruz Biotechnology[17] |

| LD₅₀ | Mouse | Intraperitoneal | 200 mg/kg | TCI[5] |

Chronic Effects: Prolonged exposure to iodides may lead to "iodism," characterized by symptoms such as excessive salivation, headache, fever, and skin rashes.[15] Iodides can also affect thyroid gland activity.[17]

Experimental Protocols

The toxicological data reported in safety data sheets are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Test Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance following oral administration, using fewer animals and causing less suffering than traditional LD₅₀ tests.[18]

-

Principle: The test avoids using death as an endpoint. Instead, it identifies a dose that causes evident toxicity but no mortality.[4][12]

-

Methodology: The study begins with a sighting study to determine the appropriate starting dose.[18] Subsequently, groups of animals (typically female rats) are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[4] The substance is administered as a single oral dose via gavage to fasted animals.[4][8]

-

Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.[8] Observations are made at specific intervals post-dosing (e.g., 30 mins, 1, 2, 4 hours) and daily thereafter.[19] Body weight is recorded weekly.[4] At the end of the study, a gross necropsy is performed.[4]

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.[11][17]

-

Principle: The test evaluates the potential for reversible inflammatory changes in the skin following application of a test substance.[15] A sequential testing strategy, often starting with in vitro methods, is recommended to minimize animal testing.[14][20]

-

Methodology: A single dose (0.5 g for solids) of the test substance is applied to a small area (approx. 6 cm²) of the shaved skin of an albino rabbit.[11][20] The area is covered with a gauze patch for a 4-hour exposure period.[11][20] After exposure, the residual substance is removed.[20]

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.[20]

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test is used to identify substances that can cause serious eye damage or irritation.[16]

-

Principle: The test assesses the potential for a substance to produce reversible or irreversible changes in the eye. A weight-of-evidence analysis is performed first to avoid unnecessary animal testing.[5][10]

-

Methodology: A single dose of the test substance (typically 0.1 g for a solid) is applied into the conjunctival sac of one eye of an albino rabbit.[9][21] The other eye remains untreated and serves as a control.[5][16] The eyelids are held together for about one second to prevent loss of the material.[5][10] The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[5]

-

Observations: Eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[9] The observation period can be extended up to 21 days to evaluate the reversibility of any effects.[16][21]

Risk Assessment and Handling Workflow

Proper risk assessment and adherence to handling protocols are critical to ensure safety when working with this compound. The following workflow outlines the key steps from initial assessment to emergency response.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 5: First Aid Measures for this compound

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air. If symptoms like coughing or shortness of breath occur, seek medical attention.[8][9][12][16] |

| Skin Contact | Immediately remove all contaminated clothing.[17] Wash the affected skin with plenty of water for at least 15 minutes.[12][16] If skin irritation persists, get medical advice.[5][8][9] |

| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][12][16] Remove contact lenses if present and easy to do.[5][8][9] Seek immediate medical attention.[8][9][16] |

| Ingestion | Do NOT induce vomiting.[12][16] Rinse the mouth with water and give a glass of water to drink.[5][8][17] Call a poison center or doctor immediately if you feel unwell.[5][8][9] |

| Notes to Physician | Treat symptomatically.[8][12][16][17] |

Fire and Explosion Hazard Data

-

Flammability: Combustible solid but propagates flame with difficulty.[17] Dust clouds may form an explosive mixture with air if in a confined space with an ignition source.[17]

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide (CO₂).[5][12][16]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[5][12][17]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[12][15][16]

Handling, Storage, and Disposal

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[15] Avoid creating dust.[15] Avoid all personal contact, including inhalation, and contact with skin and eyes.[6][16][17] Wash hands thoroughly after handling.[6][12]

-

Storage: Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed when not in use.[8][15][16] The substance may be light and air-sensitive; storage under an inert atmosphere is recommended.[12][16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[5][12]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[15] Waste materials must be disposed of in accordance with local, regional, and national regulations.[16] Do not empty into drains.[16]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[15] Ensure adequate ventilation.[6][15] Avoid breathing dust and contact with skin and eyes.[6][17] Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[5][15]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or sewers.[5][6][15]

-

Containment and Cleanup: For minor spills, clean up immediately.[17] Sweep up the solid material, taking care not to create dust, and shovel it into a suitable, closed container for disposal.[12][15][16] Clean the contaminated surface thoroughly.[6]

References

- 1. What is the this compound?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. testinglab.com [testinglab.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 13. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oecd.org [oecd.org]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. oecd.org [oecd.org]

- 18. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 19. agc-chemicals.com [agc-chemicals.com]

- 20. oecd.org [oecd.org]

- 21. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

An In-depth Technical Guide to the Stability and Storage of 2-Iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-iodobenzoic acid. It includes key stability data, detailed protocols for stability assessment based on international guidelines, and a discussion of potential degradation pathways.

Core Stability and Storage Recommendations

This compound is a white to light yellow or tan crystalline powder that is generally stable under standard laboratory conditions.[1] However, it is sensitive to certain environmental factors, necessitating specific storage and handling procedures to maintain its integrity and purity.

Key Stability Attributes:

-

Chemical Stability: The compound is stable under recommended storage conditions.[2]

-

Light Sensitivity: this compound is light-sensitive and should be stored in the dark.[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[1]

Based on these properties, the following storage conditions are recommended:

-

Temperature: Store at room temperature in a cool, dry place.[1]

-

Atmosphere: For long-term storage, keeping the compound under an inert atmosphere is advised.

-

Container: Use a tightly sealed container to protect from moisture and air.

-

Light: Protect from light by using an opaque container or storing in a dark location.

The shelf life of this compound can vary based on its purity and the specific storage conditions implemented by the supplier. The following table summarizes available data from chemical suppliers:

| Parameter | Value | Storage Conditions Mentioned | Source |

| Shelf Life | 60 Months | Not specified | Loba Chemie |

| Shelf Life | 1 Year | Store in a closed container at ambient temperature. Avoid direct sunlight. | Sarex |

It is crucial for users to refer to the certificate of analysis provided by the supplier for specific retest dates or expiration dates.[3][4] If a retest date is provided, the material should be re-examined to ensure it is still suitable for use.[3][5]

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for developing stability-indicating analytical methods and for interpreting stability study results. The primary routes of degradation are anticipated to be oxidation, photodegradation, and potentially thermal decomposition.

Oxidative Degradation: The most well-documented chemical transformation of this compound is its oxidation to hypervalent iodine compounds. This is a synthetic utility but also represents a degradation pathway if unintended.

-

Oxidation to 2-Iodoxybenzoic Acid (IBX): this compound is a precursor for the synthesis of the mild oxidizing agent 2-Iodoxybenzoic acid (IBX).[6][7][8][9][10][11] This oxidation can be achieved using strong oxidizing agents like potassium bromate or oxone.[6][7][9] The formation of IBX represents a significant change in the chemical identity and properties of the substance.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols for Stability Testing

To formally assess the stability of this compound, a systematic approach as outlined by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD) should be followed. [12][13][14][15]These protocols are designed to provide evidence on how the quality of a substance varies over time under the influence of various environmental factors.

This protocol is designed to establish a retest period for the active pharmaceutical ingredient (API).

1. Materials and Batches:

-

Use at least three primary batches of this compound.

-

The batches should be manufactured by a process that simulates the final production process.

-

The container closure system used for the stability study should be the same as the proposed packaging for storage and distribution.

2. Storage Conditions: The following table outlines the recommended storage conditions for long-term, intermediate, and accelerated stability studies.

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

3. Testing Frequency:

-

Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

-

Accelerated: A minimum of three time points, including initial (0), 3 months, and 6 months.

4. Analytical Methods:

-

A validated stability-indicating analytical method must be used. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. For identification of unknown degradation products, HPLC coupled with Mass Spectrometry (HPLC-MS) is highly effective.

-

The method must be able to separate and quantify this compound from its potential degradation products and impurities.

5. Evaluation:

-

A "significant change" for an API is defined as a failure to meet its specification.

-

If a significant change occurs during the accelerated study, testing at the intermediate condition should be conducted.

This protocol assesses the intrinsic photostability of the molecule.

1. Sample Preparation:

-

Expose a sample of this compound directly to the light source.

-

If the direct exposure results are not conclusive, a second set of samples in the immediate packaging and a third set in the marketing package should be tested.

2. Light Source:

-

The light source should emit a combination of UV and visible light. A xenon lamp or a metal halide lamp are suitable options.

-

The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Procedure:

-

Expose the samples to the specified light conditions.

-

Maintain a control sample in the dark at the same temperature to separate light-induced effects from thermal effects.

4. Analysis:

-

After exposure, analyze the samples using a validated stability-indicating method to quantify any degradation.

-

Observe any changes in physical properties, such as appearance and color.

By adhering to these protocols, researchers and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of this compound throughout its lifecycle.

References

- 1. This compound | 88-67-5 [chemicalbook.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. ARL Bio Pharma | Expiration Dates and Retesting of Pharmaceutical Ingredients [arlok.com]

- 4. rhotaupharma.com [rhotaupharma.com]

- 5. database.ich.org [database.ich.org]

- 6. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. orientjchem.org [orientjchem.org]

- 10. This compound: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 11. What is the this compound?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. rjptonline.org [rjptonline.org]

- 15. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Iodoxybenzoic Acid (IBX) from 2-Iodobenzoic Acid using Oxone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has found widespread use in organic synthesis as a mild and selective oxidizing agent. It is particularly effective for the oxidation of alcohols to aldehydes and ketones without over-oxidation to carboxylic acids.[1][2] The synthesis of IBX from 2-Iodobenzoic acid using Oxone® (a stable triple salt of 2KHSO₅·KHSO₄·K₂SO₄) is a preferred method due to its operational simplicity, use of environmentally benign reagents, and high yields of the product.[2][3][4] This document provides detailed protocols and data for this synthetic transformation.

Reaction Scheme:

The synthesis involves the oxidation of the iodine atom in this compound from an oxidation state of +1 to +5 by potassium peroxymonosulfate (the active component of Oxone) in an aqueous medium.

Caption: Chemical transformation of this compound to IBX.

Experimental Data Summary

The following table summarizes the reaction conditions and outcomes for the synthesis of IBX using Oxone, based on published procedures.

| Parameter | Method A | Method B | Method C |

| This compound | 0.20 mol (50.0 g) | 0.020 mol (5.0 g) | 0.20 mol (50.0 g) |

| Oxone | 1.3 equiv (0.29 mol, 181.0 g) | 3.0 equiv (0.061 mol, 37.2 g) | 1.3 equiv (0.29 mol) |

| Solvent (Water) | 650 mL | 200 mL | 650 mL |

| Temperature | 70-73 °C[5][6] | 70 °C[6] | 70 °C[1] |

| Reaction Time | 3 hours[5][6] | 1 hour[6] | 1 hour[1] |

| Yield | 79-81%[5] | 77%[1][6] | 77%[1] |

| Purity | ≥95%[1][5] | ≥99%[6] | ≥99%[1] |

| Primary Impurities | 2-Iodosobenzoic acid (~4%), this compound (~0.5%)[6] | Not specified | Not specified |

Detailed Experimental Protocols

Safety Precaution: IBX is a heat and impact-sensitive explosive, particularly when heated above 200 °C. Handle with care and avoid grinding or subjecting the dry material to shock.[1][6]

Method A: Standard Protocol (≥95% Purity)

This protocol is a widely cited, user-friendly method for producing IBX of high purity suitable for most applications.[4]

Materials:

-

This compound (50.0 g, 0.20 mol)

-

Oxone® (181.0 g, 0.29 mol, 1.3 equivalents)

-

Deionized water (650 mL)

-

Acetone (for washing)

Procedure:

-

To a 2 L flask equipped with a mechanical stirrer, add Oxone® (181.0 g) and deionized water (650 mL).

-

Stir the mixture to form a suspension.

-

Add this compound (50.0 g) to the Oxone® solution in one portion.[5][6]

-

Heat the reaction mixture to 70-73 °C and maintain this temperature with vigorous stirring for 3 hours.[5][6] The mixture will become a clear solution before a white precipitate of IBX begins to form.

-

After 3 hours, cool the reaction mixture to 5 °C using an ice bath.

-

Continue stirring at this temperature for 1.5 hours to ensure complete precipitation.[5]

-

Collect the white crystalline solid by filtration.

-

Wash the filter cake sequentially with deionized water and then with acetone.[5]

-

Dry the product at room temperature for 16 hours to obtain IBX as a white solid.

Method B: High Purity Protocol (≥99% Purity)

This modified protocol uses a higher excess of Oxone and a shorter reaction time to achieve higher purity of the final product, albeit with a slightly reduced yield.[1][6]

Materials:

-

This compound (5.0 g, 0.020 mol)

-

Oxone® (37.2 g, 0.061 mol, 3.0 equivalents)

-

Deionized water (200 mL)

-

Acetone (for washing)

Procedure:

-

Add this compound (5.0 g) to a solution of Oxone® (37.2 g) in deionized water (200 mL) in a 500 mL flask.[6]

-

Heat the suspension to 70 °C.

-

Stir the reaction at this temperature for 1 hour, during which a clear solution will form, followed by the precipitation of IBX.[1][6]

-

Cool the solution to 0-5 °C for 30 minutes.[6]

-

Filter the white crystalline product.

-

Wash the collected solid with water and acetone.

-

Dry the product under vacuum to yield IBX of ≥99% purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of IBX using Oxone.

Caption: General workflow for the synthesis of IBX.

References

- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 3. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 4. A User-Friendly Entry to 2-Iodoxybenzoic Acid (IBX) [organic-chemistry.org]

- 5. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]

- 6. New Method For CATo , Hive Chemistry Discourse [chemistry.mdma.ch]

Preparation of Dess-Martin Periodinane from 2-Iodobenzoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dess-Martin periodinane (DMP), a hypervalent iodine reagent, is a widely utilized oxidizing agent in modern organic synthesis. Its popularity stems from its mild reaction conditions, high chemoselectivity, and broad functional group tolerance, making it an invaluable tool for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This is particularly crucial in the synthesis of complex, highly functionalized molecules prevalent in drug development.[1][2] This document provides detailed protocols for the preparation of Dess-Martin periodinane from 2-iodobenzoic acid, covering both the classic and more contemporary, user-friendly methods.

Introduction

The synthesis of Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a well-established two-step process commencing with this compound. The initial step involves the oxidation of this compound to 2-iodoxybenzoic acid (IBX).[3][4] Subsequently, IBX is acetylated to yield the final DMP product.[1][5] Two primary routes for the initial oxidation are presented herein: a classical approach employing potassium bromate and sulfuric acid, and a more modern, safer method utilizing Oxone.

Safety Precautions: Both IBX and Dess-Martin periodinane are potentially impact-sensitive and can be explosive, particularly when impure or heated.[3][6][7] All experimental procedures should be conducted with appropriate caution, behind a blast shield, in a well-ventilated fume hood.

Synthesis Workflow

The overall synthetic pathway from this compound to Dess-Martin periodinane is illustrated below. The process begins with the oxidation of the iodine center in this compound to a hypervalent state, forming the intermediate IBX. This is followed by the acetylation of IBX to produce the final product, DMP.

Caption: Synthesis of Dess-Martin periodinane from this compound.

Experimental Protocols

Two detailed protocols for the synthesis of DMP are provided below. Protocol 1 describes a newer, more user-friendly method for the preparation of IBX using Oxone. Protocol 2 outlines the classical method using potassium bromate.

Protocol 1: Oxone-Based Synthesis of IBX and Subsequent Conversion to DMP

This method is often preferred due to its milder conditions and avoidance of strong acids like sulfuric acid in the first step.[1][3][7]

Step 1: Synthesis of 2-Iodoxybenzoic Acid (IBX)

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| This compound | 248.02 | 25.05 g | 0.100 | 1.00 |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 90.98 g | 0.147 | 1.47 |

| Deionized Water | 18.02 | 325 mL | - | - |

| Acetone | 58.08 | 100 mL | - | - |

Procedure:

-

To a stirred suspension of Oxone (90.98 g, 0.147 mol) in 325 mL of deionized water, add this compound (25.05 g, 0.100 mol) in one portion.[7]

-

Warm the resulting white suspension to 70 °C and maintain this temperature for 3 hours with vigorous stirring. It is crucial not to exceed this temperature.[7]

-

After 3 hours, allow the mixture to cool to room temperature and then place it in an ice bath for 90 minutes.[7]

-

Collect the white, microcrystalline precipitate by vacuum filtration through a large Büchner funnel.[7]

-

Wash the solid sequentially with cold deionized water (6 x 75 mL) and then cold acetone (2 x 50 mL).[7]

-

Dry the resulting white powder under high vacuum overnight to afford pure IBX.

Step 2: Synthesis of Dess-Martin Periodinane (DMP) from IBX

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (based on 0.1 mol IBX) | Equivalents |

| IBX (from Step 1) | 280.02 | ~28 g | 0.100 | 1.00 |

| Acetic Anhydride | 102.09 | 92.8 mL | 0.91 | 9.1 |

| Acetic Acid | 60.05 | 74.4 mL | 1.30 | 13.0 |

| p-Toluenesulfonic acid (TsOH·H₂O) (optional catalyst) | 190.22 | ~100 mg | - | catalytic |

| Diethyl Ether (anhydrous) | 74.12 | ~125 mL | - | - |

Procedure:

-

Charge a three-neck round-bottom flask with the IBX prepared in Step 1 and a magnetic stir bar. Purge the flask with nitrogen.

-

Add acetic acid (13.0 equiv.) and acetic anhydride (9.1 equiv.) to the solid IBX.[7] Some protocols recommend adding a catalytic amount of p-toluenesulfonic acid to accelerate the reaction.[1][8]

-

Heat the mixture to 85 °C and stir vigorously for 30 minutes. The white suspension should dissolve to form a yellow solution.[7]

-

Turn off the heat and allow the solution to cool slowly to room temperature under a nitrogen atmosphere.

-

Chill the solution to -30 °C for two hours, which will cause a granular white precipitate to form.[7]

-

Collect the white solid by vacuum filtration under a flow of nitrogen.

-

Wash the solid with three 25 mL portions of chilled diethyl ether.[7]

-

Dry the product under high vacuum for 24 hours to yield DMP as a white, crystalline solid. The typical yield for this step exceeds 90%.[1]

Protocol 2: Classical Synthesis of IBX using Potassium Bromate and Conversion to DMP

This is the original method for preparing IBX, which is then converted to DMP as described above.

Step 1: Synthesis of 2-Iodoxybenzoic Acid (IBX)

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| This compound | 248.02 | 17.2 g | 0.069 | 0.75 |

| Potassium Bromate (KBrO₃) | 167.00 | 15.2 g | 0.091 | 1.00 |

| Sulfuric Acid (H₂SO₄) | 98.08 | 14.6 mL of 0.73 M | - | - |

| Water | 18.02 | 200 mL | - | - |

| Ethanol | 46.07 | 40 mL | - | - |

| Diethyl Ether | 74.12 | 60 mL | - | - |

Procedure:

-

Prepare a solution of this compound (17.2 g, 69 mmol) in 14.6 mL of 0.73 M sulfuric acid in a flask equipped with a mechanical stirrer.

-

Over a period of 30 minutes, add potassium bromate (15.2 g, 91 mmol) to the vigorously stirred solution. Maintain the reaction temperature below 55 °C using an ice bath.[8]

-

After the addition is complete, warm the mixture to 65 °C and stir for 4 hours.[8]

-

Cool the resulting slurry to 0 °C and filter the solid.

-

Wash the collected solid with water (200 mL), followed by ethanol (2 x 20 mL), and finally with dry ether (3 x 20 mL).[8]

-

Dry the solid to obtain IBX.

Step 2: Synthesis of Dess-Martin Periodinane (DMP) from IBX

The procedure for converting the IBX obtained from this classical method to DMP is identical to Step 2 in Protocol 1. The reaction of IBX with acetic anhydride and acetic acid, optionally catalyzed by TsOH, provides the final product.[8] The overall yield reported for the two-step process is approximately 40%.[8]

Data Summary

| Method | Key Reagents (Step 1) | Reaction Time (Step 1) | Temperature (Step 1) | Yield (DMP) | Reference |

| Protocol 1 | This compound, Oxone, Water | 3 hours | 70 °C | >90% (for acetylation step) | [1][7] |

| Protocol 2 | This compound, KBrO₃, H₂SO₄ | 4 hours | 65 °C | ~40% (overall) | [8] |

Conclusion

The preparation of Dess-Martin periodinane from this compound is a robust and accessible two-step synthesis. While the classical method using potassium bromate is effective, the modern approach utilizing Oxone offers a more environmentally friendly and potentially safer alternative with high yields. The choice of method may depend on the availability of reagents and the scale of the synthesis. Regardless of the chosen path, adherence to safety protocols is paramount due to the potentially explosive nature of the hypervalent iodine intermediates and products.

References